1-(2-Phenylprop-1-en-1-yl)piperidine
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Overview
Description
1-(2-Phenylprop-1-en-1-yl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. This compound is characterized by the presence of a phenyl group attached to a prop-1-en-1-yl moiety, which is further connected to a piperidine ring. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylprop-1-en-1-yl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of piperidine with 2-phenylprop-1-en-1-yl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic carbon of the halide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar nucleophilic substitution reactions. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and concentration of reactants. Catalysts and phase-transfer agents may also be employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenylprop-1-en-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The phenyl group or the piperidine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce saturated piperidine derivatives. Substitution reactions can introduce various functional groups onto the phenyl or piperidine moieties .
Scientific Research Applications
1-(2-Phenylprop-1-en-1-yl)piperidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-Phenylprop-1-en-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, enzymes, or ion channels. For example, piperidine derivatives are known to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, influencing their signaling pathways . The exact mechanism of action depends on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.
Pyridine: A six-membered aromatic ring with one nitrogen atom, structurally similar but with different electronic properties.
Uniqueness
1-(2-Phenylprop-1-en-1-yl)piperidine is unique due to the presence of the phenylprop-1-en-1-yl moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug discovery .
Properties
CAS No. |
24401-44-3 |
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Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
1-(2-phenylprop-1-enyl)piperidine |
InChI |
InChI=1S/C14H19N/c1-13(14-8-4-2-5-9-14)12-15-10-6-3-7-11-15/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3 |
InChI Key |
WEGINNWNXJKJFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CN1CCCCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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